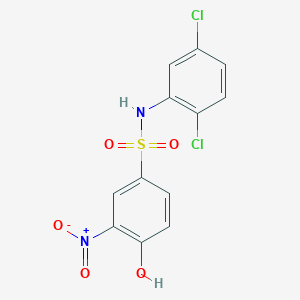![molecular formula C16H18N4O4S B8044227 phenyl N-methyl-N-[N'-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate](/img/structure/B8044227.png)
phenyl N-methyl-N-[N'-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-methyl-N-[N’-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both carbamate and sulfamoyl functional groups, making it a versatile molecule in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-methyl-N-[N’-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate typically involves multiple steps:
Formation of the Carbamate Group: This step involves the reaction of phenyl isocyanate with N-methylamine to form N-methyl-N-phenylcarbamimidoyl.
Introduction of the Sulfamoyl Group: The next step is the reaction of the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the methylsulfamoyl group to the molecule.
Final Assembly: The final step involves the coupling of the intermediate with phenyl chloroformate under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of phenyl N-methyl-N-[N’-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate is optimized for scale. This involves:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-methyl-N-[N’-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates and sulfamides.
Applications De Recherche Scientifique
Phenyl N-methyl-N-[N’-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, especially as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenyl N-methyl-N-[N’-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes that interact with carbamate groups, such as acetylcholinesterase.
Pathways: It affects biochemical pathways involving neurotransmission and metabolic processes by inhibiting key enzymes.
Comparaison Avec Des Composés Similaires
Phenyl N-methyl-N-[N’-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate can be compared with other carbamate and sulfamoyl-containing compounds:
Similar Compounds:
Uniqueness
Structural Complexity: The presence of both carbamate and sulfamoyl groups in a single molecule.
Versatility: Its ability to undergo various chemical reactions and its applications across multiple scientific fields.
This detailed overview highlights the significance of phenyl N-methyl-N-[N’-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate in scientific research and industrial applications
Propriétés
IUPAC Name |
phenyl N-methyl-N-[N'-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-17-25(22,23)19-15(18-13-9-5-3-6-10-13)20(2)16(21)24-14-11-7-4-8-12-14/h3-12,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUYLOWCCJIPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N=C(NC1=CC=CC=C1)N(C)C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(N-ethyl-3-methylanilino)propyl]methanesulfonamide](/img/structure/B8044162.png)
![2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol](/img/structure/B8044169.png)




![methyl N-[2,4-dichloro-5-(methoxycarbonylamino)phenyl]carbamate](/img/structure/B8044200.png)




![1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044236.png)

